molecular formula C10H13NO B13094956 1-(3-Amino-2,6-dimethylphenyl)ethanone

1-(3-Amino-2,6-dimethylphenyl)ethanone

Cat. No.: B13094956
M. Wt: 163.22 g/mol
InChI Key: WGCIYKWYWQDACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, characterized by the presence of an amino group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-2,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-amino-2,6-dimethylphenyl)ethanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-2,6-dimethylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(3-Methylphenyl)ethanone
  • 1-(3,4-Dimethylphenyl)ethanone
  • 1-(2,4,6-Trimethylphenyl)ethanone

Comparison: 1-(3-Amino-2,6-dimethylphenyl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-amino-2,6-dimethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-6-4-5-9(11)7(2)10(6)8(3)12/h4-5H,11H2,1-3H3

InChI Key

WGCIYKWYWQDACG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.